

Application Notes: Trityl-on vs. Trityl-off Oligonucleotide Purification

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Compound of Interest

Compound Name: 4,4'-Dimethoxytrityl alcohol

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Introduction

The chemical synthesis of oligonucleotides is a stepwise process that, despite high coupling efficiencies, inevitably results in a mixture of the full-length product and shorter "failure" sequences.[1][2] Consequently, purification is a critical step to ensure the high purity required for demanding applications in research, diagnostics, and therapeutics.[3][4] The two most common strategies for the purification of synthetic oligonucleotides are Trityl-on and Trityl-off, which are primarily distinguished by the presence or absence of the 5'-dimethoxytrityl (DMT) protecting group during the initial chromatographic separation.[5][6]

The 5'-DMT group is a bulky, hydrophobic moiety attached to the 5'-terminus of the oligonucleotide during synthesis.[7] In Trityl-on purification, this group is intentionally left on the full-length oligonucleotide after synthesis.[5] This significantly increases the hydrophobicity of the desired product compared to the failure sequences, which lack the DMT group.[5] This difference in hydrophobicity is exploited for separation using reversed-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE) cartridges.[3][5][8] Following separation, the DMT group is chemically cleaved (detritylation) to yield the final, purified oligonucleotide.[5][9]

In contrast, Trityl-off purification involves the removal of the 5'-DMT group as the final step of the automated synthesis cycle.[6] The resulting crude mixture contains the full-length oligonucleotide and failure sequences, all lacking the hydrophobic DMT group. Purification is then typically accomplished by anion-exchange HPLC, which separates the oligonucleotides

based on the number of negatively charged phosphodiester groups, and thus by length.[5]
Alternatively, RP-HPLC can be used for Trityl-off purification, particularly for shorter oligonucleotides.[5]

Comparison of Trityl-on and Trityl-off Purification

Feature	Trityl-on Purification	Trityl-off Purification
Principle of Separation	Based on the hydrophobicity of the 5'-DMT group.[4][5] Full-length, DMT-containing oligonucleotides are retained more strongly on a reversed-phase matrix than the more polar, trityl-less failure sequences.	Primarily based on the overall charge of the oligonucleotide (anion-exchange chromatography), which is proportional to its length.[5] Can also be based on hydrophobicity (reversed-phase chromatography).
Primary Method	Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Solid-Phase Extraction (SPE).[1][3][5]	Anion-Exchange High-Performance Liquid Chromatography (IEX-HPLC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5]
Advantages	<ul style="list-style-type: none">- High selectivity between the full-length product and truncated failure sequences.[1]- Effective for purifying long oligonucleotides (40-150 nucleotides).[5]- SPE formats allow for rapid, high-throughput purification without the need for HPLC instrumentation.[3][6]	<ul style="list-style-type: none">- Avoids the use of an acidic detritylation step post-purification, which can cause depurination.[5]- Anion-exchange is effective at separating oligonucleotides based on length, providing high resolution for shorter sequences (5-50 bases).[5]- Can be beneficial for oligonucleotides with secondary structures or hydrophobic modifications when using anion-exchange.[5]
Disadvantages	<ul style="list-style-type: none">- Requires a separate, post-purification detritylation step using a mild acid.[5][9]- The acidic detritylation step can	<ul style="list-style-type: none">- Separation of the full-length product from the n-1 failure sequence can be challenging, particularly for longer

	lead to depurination (loss of purine bases), especially for longer exposure times or stronger acids.[5][6] - The cleaved trityl group and salts from the detritylation step must be removed in a subsequent desalting step.[9]	oligonucleotides.[1] - Anion-exchange chromatography is sensitive to the secondary structure of the oligonucleotide.
Typical Purity	Generally high, often exceeding 90%.[1][10]	Can achieve very high purity (>95%), especially with HPLC-based methods.[3]
Typical Yield	Yields can range from 60-97%, depending on the method and oligonucleotide length.[1][10]	Yields are generally high but can be affected by the resolution of the separation.
Common Applications	- Purification of long DNA and RNA oligonucleotides. - High-throughput purification of primers. - Applications where high purity is critical.	- Purification of shorter oligonucleotides. - Applications where depurination is a significant concern. - Purification of oligonucleotides for use in enzymatic assays.

Quantitative Data Summary

The following tables summarize quantitative data on the purity and yield of Trityl-on and Trityl-off purification methods from various sources.

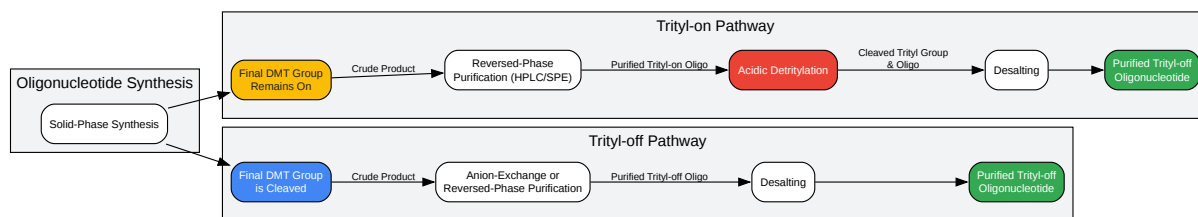
Table 1: Purity and Yield of Trityl-on Purification using SPE Cartridges

Oligonucleotide Length	Purification Method	Purity	Yield	Reference
21mer	Agilent TOP-DNA SPE	92%	92%	[1]
70mer	Agilent TOP-DNA SPE	96%	93%	[1]
120mer	Agilent TOP-DNA SPE	90%	97%	[1]
Not Specified	Oasis HLB 96-well plate	≥90%	60-95%	[10]
15-25mer	Amberchrom CG-50 SPE	Not specified	28%	[11] [12]

Table 2: Purity of Trityl-on Purification using Different SPE Cartridges

Oligonucleotide	Purification Cartridge	Purity	Reference
30mer DNA	Clarity QSP	High	[13]
30mer DNA	Varian TOP-DNA	No significant improvement over crude	[13]
Not Specified	Clarity QSP	68.8%	[3]
Not Specified	Glen-Pak	78.8%	[3]

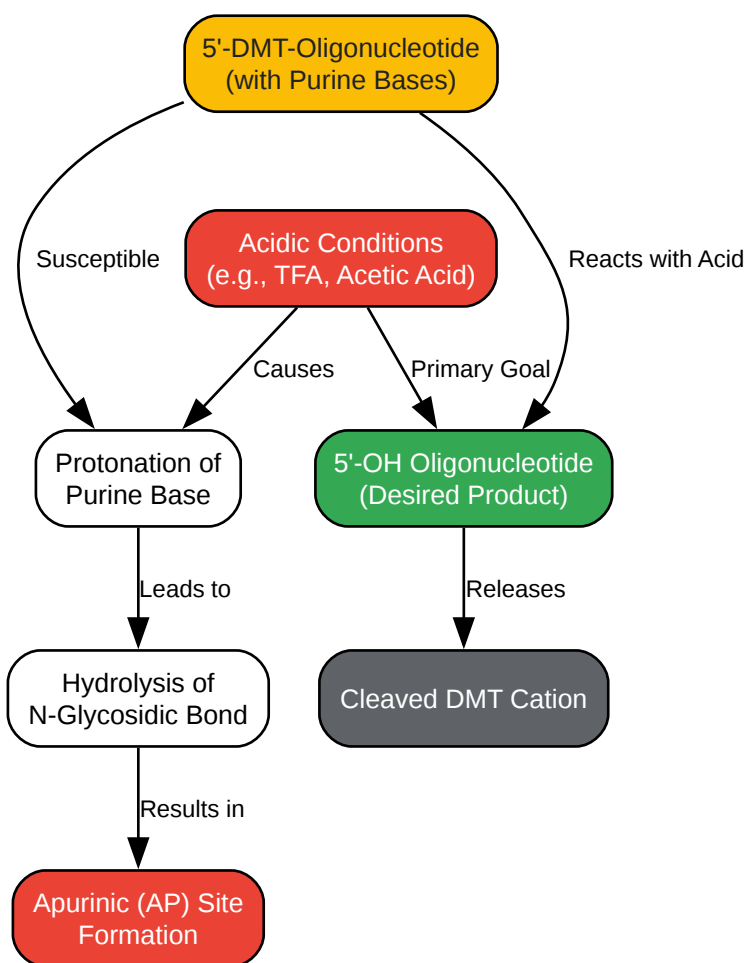
Experimental Workflows and Logical Relationships



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Caption: Comparative workflow of Trityl-on and Trityl-off oligonucleotide purification.

Signaling Pathway of Depurination during Detritylation



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Caption: Depurination as a side reaction during acidic detritylation.

Protocols

Protocol 1: Trityl-on Purification of Oligonucleotides using SPE Cartridges

This protocol is a general guideline for the purification of Trityl-on oligonucleotides using commercially available reversed-phase SPE cartridges.

Materials:

- Crude Trityl-on oligonucleotide solution (post-synthesis and cleavage/deprotection)
- SPE Cartridge (e.g., Agilent TOP-DNA, Phenomenex Clarity QSP)

- Acetonitrile (ACN)
- 2 M Triethylammonium Acetate (TEAA)
- Sodium Chloride (NaCl) solution (e.g., 100 mg/mL)
- Detritylation Solution: 5% Trifluoroacetic Acid (TFA) in deionized water
- Deionized water
- Elution Buffer: 50:50 acetonitrile:water
- Vacuum manifold and collection tubes

Methodology:

- Sample Pre-treatment: To the crude oligonucleotide solution, add an equal volume of NaCl solution (100 mg/mL) and mix.[\[1\]](#)
- Cartridge Conditioning:
 - Place the SPE cartridge on the vacuum manifold.
 - Apply a vacuum of approximately 7 in Hg.[\[1\]](#)
 - Add 0.5 mL of acetonitrile to the cartridge.[\[1\]](#)
- Cartridge Equilibration: Add 1 mL of 2 M TEAA to the cartridge.[\[1\]](#)
- Sample Loading: Load the pre-treated sample onto the cartridge. This can be done in 1 mL aliquots.[\[1\]](#)
- Wash Step 1 (Salt Wash): Add 2 x 1 mL of NaCl solution (100 mg/mL) to wash away unbound failure sequences and other impurities.[\[1\]](#)
- Detritylation: Add 2 x 1 mL of 5% TFA solution. This step cleaves the 5'-DMT group.[\[1\]](#) An orange color may be observed as the trityl cation is released.[\[3\]](#)
- Wash Step 2 (Rinse): Add 2 x 1 mL of deionized water to rinse the cartridge.[\[1\]](#)

- Elution:
 - Place a clean collection tube under the cartridge.
 - Add 1 mL of 50:50 acetonitrile:water to elute the purified, detritylated oligonucleotide.[\[1\]](#)
- Post-Elution Processing: The eluted sample can be dried by vacuum centrifugation and reconstituted in a suitable buffer.

Protocol 2: Trityl-off Purification using Reversed-Phase HPLC

This protocol outlines a general procedure for the purification of Trityl-off oligonucleotides using RP-HPLC.

Materials:

- Crude Trityl-off oligonucleotide, lyophilized
- Mobile Phase A: 0.1 M Triethylammonium Bicarbonate (TEAB), pH 7.5
- Mobile Phase B: 0.1 M TEAB, pH 7.5, in 50% acetonitrile
- RP-HPLC system with a suitable C8 or C18 column
- Deionized water

Methodology:

- Sample Preparation: Dissolve the crude Trityl-off oligonucleotide in deionized water to a suitable concentration. Ensure the pH is between 4 and 8.[\[14\]](#)
- HPLC System Setup:
 - Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
 - Set the detector wavelength to 260 nm.

- Injection and Separation:
 - Inject the dissolved sample onto the column.
 - Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. A typical gradient might be from 5% to 50% Mobile Phase B over 20-30 minutes at a flow rate of 1-4 mL/min, depending on the column dimensions.[\[14\]](#)
 - The full-length oligonucleotide should elute as the main peak, with shorter failure sequences typically eluting earlier.
- Fraction Collection: Collect the fractions corresponding to the main product peak.
- Post-Purification Processing:
 - Lyophilize the collected fractions to remove the volatile TEAB buffer and acetonitrile.
 - The purified oligonucleotide can then be desalted using a method like size-exclusion chromatography if necessary.[\[14\]](#)

Protocol 3: Manual Detritylation of Purified Trityl-on Oligonucleotides

This protocol is for the manual detritylation of oligonucleotides that have been purified by RP-HPLC with the Trityl group still attached.

Materials:

- Lyophilized, purified Trityl-on oligonucleotide
- 80% Acetic Acid
- 100% Ethanol
- Deionized water

Methodology:

- Sample Preparation: Ensure the purified Trityl-on oligonucleotide is thoroughly dried in a microcentrifuge tube.[\[9\]](#)
- Detritylation Reaction:
 - Dissolve the dried oligonucleotide in 80% acetic acid (e.g., 200-500 μ L).[\[9\]](#)
 - Incubate at room temperature for 20 minutes.[\[9\]](#)[\[15\]](#)
- Quenching and Precipitation:
 - Add an equal volume of 100% ethanol to the reaction mixture.[\[9\]](#)[\[15\]](#)
 - Lyophilize the sample to dryness. Repeat the ethanol addition and lyophilization if the smell of acetic acid persists.[\[9\]](#)
- Removal of Byproducts: The hydrolyzed DMT group and excess salts can be removed by a subsequent desalting step, such as ethanol precipitation or using a desalting cartridge.[\[9\]](#)
- Final Reconstitution: Resuspend the purified, detritylated oligonucleotide in deionized water or a suitable buffer.[\[15\]](#)

References

- 1. [agilent.com](#) [[agilent.com](#)]
- 2. [agilent.com](#) [[agilent.com](#)]
- 3. [diva-portal.org](#) [[diva-portal.org](#)]
- 4. Oligonucleotide Purification: Phenomenex [[phenomenex.com](#)]
- 5. [atdbio.com](#) [[atdbio.com](#)]
- 6. [phenomenex.com](#) [[phenomenex.com](#)]
- 7. [pubs.acs.org](#) [[pubs.acs.org](#)]
- 8. [pubs.acs.org](#) [[pubs.acs.org](#)]
- 9. [documents.thermofisher.com](#) [[documents.thermofisher.com](#)]

- 10. Purification of crude DNA oligonucleotides by solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Automated purification and quantification of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Automated purification and quantification of oligonucleotides. | Semantic Scholar [semanticscholar.org]
- 13. phenomenex.com [phenomenex.com]
- 14. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. DNA Purification - Manual Detritylation of Oligonucleotides [rothlab.ucdavis.edu]
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